Naldemedine tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
See also: Naldemedine (has active moiety).
Wissenschaftliche Forschungsanwendungen
Brain Distribution and P-gp Interaction
Naldemedine tosylate, primarily known for its role in treating opioid-induced constipation, has shown limited central nervous system effects due to its minimal ability to cross the blood-brain barrier (BBB). A study focusing on its interaction with P-glycoprotein (P-gp) found that the low brain distribution of naldemedine is more likely due to its limited capability to penetrate the BBB rather than being actively effluxed by P-gp. This suggests that naldemedine's brain distribution is not significantly influenced by P-gp inhibitors or functional disorders of P-gp, indicating its primary peripheral action (Watari et al., 2019).
Pharmacologic Effects and Mechanisms
Naldemedine's pharmacological profile has been extensively studied in both in vitro and in vivo models, focusing on its efficacy as a peripherally acting µ-opioid receptor antagonist. These studies have elucidated the drug's mechanism of action, affirming its role in mitigating opioid-induced constipation without influencing central opioid analgesia. The specific targeting of peripheral opioid receptors in the gastrointestinal tract by naldemedine underlines its focused action and minimal central opioid activity (Kanemasa et al., 2019).
Metabolism and Excretion
The metabolic pathways and excretion profiles of naldemedine have been thoroughly investigated. A study utilizing radiolabeled naldemedine demonstrated its rapid absorption and extensive metabolism, primarily to nor-naldemedine. The research indicated a well-tolerated profile with no significant safety concerns, providing insights into the drug's pharmacokinetic behavior (Ohnishi et al., 2019).
Pharmacokinetics in Special Populations
The pharmacokinetics of naldemedine have been assessed in individuals with varying degrees of renal and hepatic impairment. Findings suggest that naldemedine dose adjustments may not be necessary for subjects with any degree of renal impairment or for those with mild to moderate hepatic impairment. This research supports the broader applicability of naldemedine across different patient populations, taking into account individual variations in renal and hepatic function (Fukumura et al., 2019).
Drug-Drug Interactions
Understanding drug-drug interactions is crucial for the safe administration of naldemedine, especially considering its potential interaction with other commonly used medications. Studies focusing on drug-drug interactions have shown that coadministration of naldemedine with P-glycoprotein inhibitors or CYP3A inhibitors can increase naldemedine exposure, while coadministration with a strong CYP3A inducer decreases its exposure. These findings highlight the importance of cautious medication management when naldemedine is used in conjunction with other drugs affecting its transport or metabolic pathways (Fukumura et al., 2020).
Eigenschaften
1345728-04-2 | |
Molekularformel |
C39H42N4O9S |
Molekulargewicht |
742.8 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C32H34N4O6.C7H8O3S/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39);2-5H,1H3,(H,8,9,10)/t22-,26+,31+,32-;/m1./s1 |
InChI-Schlüssel |
WCYDLROFMZJJLE-RTMHEQJQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
S 297995; S-297995; S297995; S 297,995; S-297,995; S297,995; Naldemedine; Naldemedine tosylate; Symproic; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.